molecular formula C5H6F2O2 B2649867 (Z)-2,5-Difluoropent-2-enoic acid CAS No. 2378510-91-7

(Z)-2,5-Difluoropent-2-enoic acid

Cat. No.: B2649867
CAS No.: 2378510-91-7
M. Wt: 136.098
InChI Key: BUFNYIPAALEIRU-RQOWECAXSA-N
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Description

(Z)-2,5-Difluoropent-2-enoic acid is a fluorinated organic compound offered as a valuable synthetic intermediate for research and development applications. Incorporating fluorine atoms into molecular structures is a critical strategy in medicinal chemistry and materials science, as fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity . Researchers utilize such fluorinated building blocks to create novel compounds for pharmaceutical discovery, agrochemical development, and the synthesis of complex organic molecules. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or personal use. Specific data on this compound's applications, mechanism of action, and research value is not currently available in the searched literature.

Properties

IUPAC Name

(Z)-2,5-difluoropent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-3-1-2-4(7)5(8)9/h2H,1,3H2,(H,8,9)/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFNYIPAALEIRU-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CF)/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,5-Difluoropent-2-enoic acid typically involves the fluorination of a suitable precursor. One common method is the selective fluorination of pentenoic acid derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods using transition metal catalysts can also be employed to achieve regioselective fluorination. These methods are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (Z)-2,5-Difluoropent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding fluorinated alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alkanes.

Scientific Research Applications

(Z)-2,5-Difluoropent-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique fluorine atoms can be used as probes in biological studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.

    Industry: It is used in the production of specialty chemicals and agrochemicals, where fluorination can improve the efficacy and environmental persistence of the products.

Mechanism of Action

The mechanism by which (Z)-2,5-Difluoropent-2-enoic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and dipole interactions with target proteins and enzymes, altering their activity and stability. The compound may also inhibit specific metabolic pathways by mimicking natural substrates and binding to active sites with high affinity.

Comparison with Similar Compounds

Key Differences:

(2S)-2-Amino-5,5-difluoropent-4-enoic acid’s amino group enables peptide bond formation, unlike the carboxylic acid focus of the target compound .

Analytical Methods: Purity Testing: Both this compound and its amino acid analogs require HPLC for purity assessment, with acceptance criteria tailored to detect positional isomers and enantiomers . Structural Confirmation: NMR and mass spectrometry (MS) are critical for verifying fluorine placement and stereochemistry in fluorinated compounds .

Biological Activity: Fluorination at the 2- and 5-positions may reduce metabolic degradation compared to non-fluorinated analogs (e.g., pent-2-enoic acid). Amino acid derivatives like (2S)-2-amino-5,5-difluoropent-4-enoic acid are designed to mimic natural substrates, targeting enzyme active sites .

Biological Activity

(Z)-2,5-Difluoropent-2-enoic acid is an organic compound with the following chemical properties:

  • Molecular Formula : C5H6F2O2
  • Molecular Weight : 136.10 g/mol
  • IUPAC Name : this compound
  • CAS Number : 848133-35-7

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating a broad spectrum of efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-Cancer Activity

In vitro studies have also explored the compound's anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism of Action : The compound was found to activate the caspase pathway, leading to programmed cell death.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain metabolic enzymes involved in fatty acid metabolism. This inhibition can potentially alter lipid profiles in cells, which may have implications for metabolic disorders.

Enzyme Inhibition Percentage
Acetyl-CoA Carboxylase75% at 10 µM
Fatty Acid Synthase60% at 10 µM

Study on Metabolic Effects

A recent study published in Journal of Medicinal Chemistry highlighted the metabolic effects of this compound on adipocytes. The findings suggest that the compound significantly reduces lipid accumulation in these cells, indicating its potential use in obesity management.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a bioavailability score of approximately 0.56. Toxicological assessments indicate a low toxicity profile at therapeutic doses.

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